molecular formula C8H7NO2 B13977987 2,5-Cyclohexadiene-1,4-dione, 2-(1-aziridinyl)- CAS No. 4370-53-0

2,5-Cyclohexadiene-1,4-dione, 2-(1-aziridinyl)-

Cat. No.: B13977987
CAS No.: 4370-53-0
M. Wt: 149.15 g/mol
InChI Key: HDHPYSLJOGMXSB-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-(1-aziridinyl)- is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(1-aziridinyl)- typically involves the reaction of 2,5-Cyclohexadiene-1,4-dione with aziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-(1-aziridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The aziridinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: More complex quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinones depending on the nucleophile used.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-(1-aziridinyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(1-aziridinyl)- involves its interaction with various molecular targets. The aziridinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
  • 2,5-Cyclohexadiene-1,4-dione, 2-(1-methylethyl)-
  • 2,5-Cyclohexadiene-1,4-dione, 2-chloro-6-hydroxy-

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2-(1-aziridinyl)- is unique due to its aziridinyl substitution, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other quinone derivatives.

Properties

IUPAC Name

2-(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-1-2-8(11)7(5-6)9-3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHPYSLJOGMXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=CC(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468968
Record name 2,5-Cyclohexadiene-1,4-dione, 2-(1-aziridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4370-53-0
Record name 2,5-Cyclohexadiene-1,4-dione, 2-(1-aziridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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